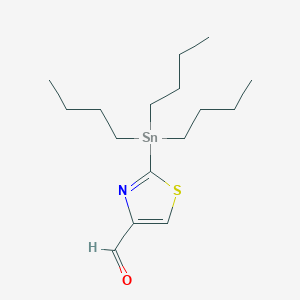
2-(Tributylstannyl)thiazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Tributylstannyl)-1,3-thiazole-4-carbaldehyde is an organotin compound that features a thiazole ring substituted with a tributylstannyl group and an aldehyde functional group. This compound is of interest due to its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions. The presence of the tributylstannyl group makes it a valuable reagent in various synthetic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tributylstannyl)-1,3-thiazole-4-carbaldehyde typically involves the stannylation of a thiazole precursor. One common method is the reaction of 2-bromo-1,3-thiazole-4-carbaldehyde with tributyltin hydride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) at elevated temperatures. The reaction proceeds via a palladium-catalyzed stannylation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 2-(tributylstannyl)-1,3-thiazole-4-carbaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(Tributylstannyl)-1,3-thiazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound is commonly used in Stille coupling reactions, where it reacts with organic halides or pseudohalides to form carbon-carbon bonds.
Oxidation and Reduction: The aldehyde group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Palladium Catalysts: Used in Stille coupling reactions.
Tributyltin Hydride: Used in the stannylation process.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Coupling Products: Formation of biaryl or alkyl-aryl compounds.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
科学研究应用
2-(Tributylstannyl)-1,3-thiazole-4-carbaldehyde has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of materials with specific electronic or photophysical properties.
Catalysis: Acts as a precursor in the preparation of catalysts for various chemical reactions.
作用机制
The mechanism of action of 2-(tributylstannyl)-1,3-thiazole-4-carbaldehyde primarily involves its role as a reagent in Stille coupling reactions. The palladium-catalyzed process includes the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the organic halide.
Transmetalation: The organotin compound transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
相似化合物的比较
Similar Compounds
- 2-(Tributylstannyl)pyridine
- 2-(Tributylstannyl)thiophene
- 2-(Tributylstannyl)furan
Uniqueness
2-(Tributylstannyl)-1,3-thiazole-4-carbaldehyde is unique due to the presence of both a thiazole ring and an aldehyde group, which provides versatility in synthetic applications. The thiazole ring imparts stability and reactivity, while the aldehyde group allows for further functionalization.
属性
分子式 |
C16H29NOSSn |
|---|---|
分子量 |
402.2 g/mol |
IUPAC 名称 |
2-tributylstannyl-1,3-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C4H2NOS.3C4H9.Sn/c6-1-4-2-7-3-5-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3; |
InChI 键 |
IZSBCUFKBRRYAJ-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC(=CS1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


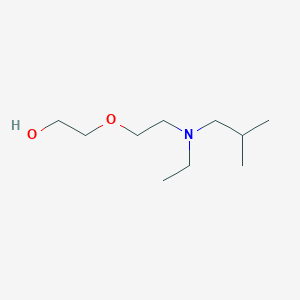
![1-(Bicyclo[2.2.2]octan-2-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13639769.png)
![[1-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]methanamine](/img/structure/B13639786.png)
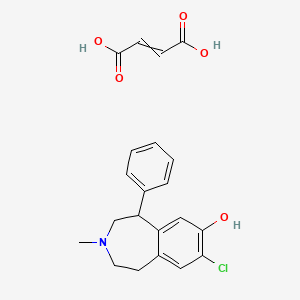


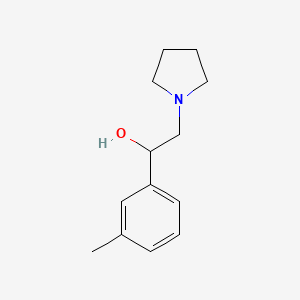

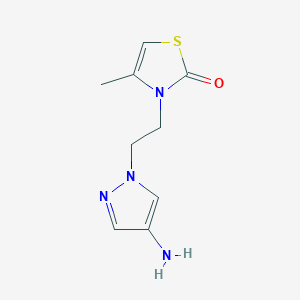
![4-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13639820.png)



![5-[4-(3-Hydroxy-4,5-dimethoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol](/img/structure/B13639841.png)
